molecular formula C13H23ClN2S B1411894 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride CAS No. 1803593-83-0

4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride

Cat. No.: B1411894
CAS No.: 1803593-83-0
M. Wt: 274.85 g/mol
InChI Key: MEAHYQZEUXSTKQ-UHFFFAOYSA-N
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Description

4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Scientific Research Applications

4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It is known that the compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazoles have been shown to exhibit diverse biological activities, including analgesic and anti-inflammatory effects .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Thiazole-containing compounds have been implicated in a variety of biological processes, suggesting that this compound could potentially interact with multiple pathways .

Result of Action

Related thiazole-containing compounds have been shown to exhibit significant analgesic and anti-inflammatory activities .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and activity. For this compound, it is known to be a solid at room temperature

Biochemical Analysis

Biochemical Properties

4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Over time, this compound can undergo hydrolysis, leading to the formation of degradation products that may have different biological activities. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activities and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to drug metabolism. It interacts with enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADPH, is also crucial for its metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations are crucial for the compound’s ability to modulate cellular processes and exert its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Alkylation: The thiazole derivative is then alkylated using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Piperidine Introduction: The alkylated thiazole is reacted with piperidine in the presence of a suitable catalyst to form the desired compound.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole or piperidine derivatives.

    Substitution: Substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride is unique due to its specific combination of a thiazole ring and a piperidine ring, which imparts distinct biological activities and chemical reactivity. Its tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in drug development and materials science.

Properties

IUPAC Name

4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2S.ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;/h9-10,14H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAHYQZEUXSTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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